molecular formula C7H2Cl2F4 B14057980 1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene

1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene

Cat. No.: B14057980
M. Wt: 232.99 g/mol
InChI Key: VYIFKKAUDMXBGY-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene: is a halogenated aromatic compound with the molecular formula C7H2Cl2F4 and a molecular weight of 232.99 g/mol . This compound is characterized by the presence of multiple halogen atoms, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene typically involves the fluorination of a chlorinated benzene derivative. One common method involves the use of pentachlorobenzonitrile and alkali metal fluoride as raw materials. The reaction is catalyzed by N,N,N-hexa-substituted guanidine and carried out in an organic solvent . The process includes the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with simplified steps and reduced reaction times to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxylated derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms enhances its binding affinity to these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H2Cl2F4

Molecular Weight

232.99 g/mol

IUPAC Name

1,5-dichloro-2,3,4-trifluoro-6-(fluoromethyl)benzene

InChI

InChI=1S/C7H2Cl2F4/c8-3-2(1-10)4(9)6(12)7(13)5(3)11/h1H2

InChI Key

VYIFKKAUDMXBGY-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)F)F)F)Cl)F

Origin of Product

United States

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